molecular formula C7H8ClNO B1430384 (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol CAS No. 1567887-32-4

(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol

Cat. No.: B1430384
CAS No.: 1567887-32-4
M. Wt: 157.6 g/mol
InChI Key: OLWSYXWXQLPXCG-RXMQYKEDSA-N
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Description

(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is a chiral compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethan-1-ol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloropyridine, which is commercially available.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is prepared and reacted with 5-chloropyridine to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reaction: Conducting the Grignard reaction on a larger scale with optimized conditions to maximize yield.

    Automated Chiral Resolution: Utilizing automated systems for chiral resolution to efficiently separate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: (1R)-1-(5-chloropyridin-2-yl)ethanone.

    Reduction: (1R)-1-(5-chloropyridin-2-yl)ethane.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-chloropyridin-2-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(5-chloropyridin-2-yl)ethanol: A structural isomer with the hydroxyl group on the ethyl chain instead of the ethan-1-ol group.

    5-chloro-2-pyridinemethanol: Another isomer with the hydroxyl group directly attached to the pyridine ring.

Uniqueness

(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and isomers. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as drug development and asymmetric synthesis.

Properties

IUPAC Name

(1R)-1-(5-chloropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWSYXWXQLPXCG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567887-32-4
Record name (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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